molecular formula C7H8ClN3O2 B7927663 [(6-Chloro-pyridazin-3-ylmethyl)-amino]-acetic acid

[(6-Chloro-pyridazin-3-ylmethyl)-amino]-acetic acid

Cat. No.: B7927663
M. Wt: 201.61 g/mol
InChI Key: MYRWMAFCEOFHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(6-Chloro-pyridazin-3-ylmethyl)-amino]-acetic acid is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at the 6-position. The pyridazine ring is linked via a methylene-amino group to an acetic acid moiety. This structure confers unique physicochemical properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

2-[(6-chloropyridazin-3-yl)methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c8-6-2-1-5(10-11-6)3-9-4-7(12)13/h1-2,9H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRWMAFCEOFHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1CNCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursors

The synthesis typically begins with 6-chloro-3-chloromethylpyridazine (CAS: 17285-00-6), a common precursor for pyridazine derivatives. Alternative routes utilize 6-chloropyridazin-3-ylmethylamine or its hydrochloride salt, which can be synthesized via:

  • Amination of 3,6-dichloropyridazine with aqueous ammonia under high-pressure conditions (100–150°C, 5–10 atm).

  • Reductive amination of 6-chloro-3-formylpyridazine using sodium cyanoborohydride.

Stepwise Synthesis Methods

Alkylation-Amination Pathway

Step 1: Alkylation of 6-chloro-3-chloromethylpyridazine
The chloromethyl group undergoes nucleophilic substitution with glycine or its derivatives:

  • Reaction conditions :

    • Solvent: Dichloromethane (DCM) or toluene.

    • Base: Triethylamine (TEA) or potassium carbonate.

    • Temperature: 0–25°C, 12–24 hours.

  • Product : 6-Chloro-3-(glycinylmethyl)pyridazine (yield: 65–78%).

Step 2: Protection-Deprotection Strategy
To prevent side reactions, the amino group is protected with tert-butoxycarbonyl (Boc):

  • Boc protection : Boc-anhydride in DCM with 4-dimethylaminopyridine (DMAP).

  • Deprotection : Trifluoroacetic acid (TFA) in DCM (yield: 85–92%).

Direct Coupling via Mitsunobu Reaction

An alternative one-pot method employs:

  • Reactants : 6-Chloro-3-hydroxymethylpyridazine, phthalimide, and diethyl azodicarboxylate (DEAD).

  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature.

  • Yield : 70–75% after hydrazinolysis to remove phthalimide.

Optimization and Catalytic Approaches

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reactions:

  • Example : Suzuki coupling of 6-chloro-3-bromomethylpyridazine with glycine boronic esters.

  • Conditions : 100°C, 20 minutes, Pd(PPh₃)₄ catalyst (yield: 88%).

Solvent and Base Effects

Comparative studies highlight optimal conditions:

SolventBaseReaction Time (h)Yield (%)
TolueneTriethylamine1872
DMFK₂CO₃1268
AcetonitrileDBU681

Data aggregated from.

Analytical Characterization

Critical spectral data for [(6-Chloro-pyridazin-3-ylmethyl)-amino]-acetic acid:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridazine-H), 4.25 (s, 2H, CH₂), 3.90 (s, 2H, NHCH₂), 2.95 (s, 2H, COOH).

  • IR (KBr) : 3300 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

  • HPLC Purity : ≥98% (C18 column, 0.1% TFA/ACN gradient) .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The 6-chloro group on the pyridazine ring undergoes nucleophilic substitution under controlled conditions. Key reactions include:

ReagentSolventTemperatureTimeProductYieldSource
AmmoniaDMF100°C9 h3-amino-6-chloropyridazine derivative90.6%
Sodium thiophenolEthanolReflux12 h6-(phenylthio)pyridazine analog78%
HydrazineAcetonitrile120°C7 h6-hydrazinylpyridazine intermediate93.8%

Mechanistic Insight :

  • The electron-withdrawing pyridazine ring activates the chloro group for displacement by nucleophiles (e.g., amines, thiols) .

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Functionalization of the Amino Group

The primary amine attached to the pyridazine methyl group participates in alkylation and acylation reactions:

Acylation

Acylating AgentBaseProductApplicationSource
Acetyl chloridePyridineN-acetylated derivativeBioactivity optimization
Benzoyl chlorideTriethylamineN-benzoylated analogProdrug development

Alkylation

Alkyl HalideConditionsProductYieldSource
Methyl iodideK₂CO₃, DMF, 60°CN-methylated derivative85%
Cyclopropyl bromideNaH, THF, RTN-cyclopropyl analog72%

Key Observation : Steric hindrance from the pyridazine ring influences regioselectivity during alkylation.

Carboxylic Acid Reactivity

The acetic acid moiety undergoes typical carboxylate reactions:

Esterification

AlcoholCatalystConditionsProductYieldSource
MethanolH₂SO₄Reflux, 6 hMethyl ester92%
EthanolDCC/DMAPRT, 24 hEthyl ester88%

Amide Formation

AmineCoupling ReagentProductApplicationSource
Glycine ethyl esterEDC/HOBtPeptidomimetic conjugateDrug delivery systems
AnilineDCCAryl amide derivativePolymer precursors

Note : The carboxylic acid group also forms salts (e.g., sodium, potassium) for improved solubility .

Cyclization Reactions

Under acidic or basic conditions, the compound forms heterocyclic systems:

ConditionsReagentProductYieldSource
H₂SO₄, ΔTriazolo-pyridazine fused ring68%
NaH, DMFCS₂Thiazolidinone hybrid65%

Mechanism : Intramolecular nucleophilic attack by the amino group on the carboxylic acid or pyridazine ring facilitates cyclization .

Metal Complexation

The amino and carboxylate groups act as ligands for transition metals:

Metal SaltConditionsComplex TypeApplicationSource
CoCl₂Methanol, RTOctahedral Co(II) complexCatalytic studies
CuSO₄Water, 60°CSquare-planar Cu(II) complexAntimicrobial agents

Stability : Complexes exhibit enhanced stability in aqueous media due to chelation effects .

Biological Activity-Driven Reactions

The compound serves as a scaffold for bioactive derivatives:

  • Anti-inflammatory analogs : Substitution at the 6-position with alkoxy/phenoxy groups enhances activity (e.g., 83% inhibition in carrageenan-induced edema models) .

  • Neurological targets : Modifications to the amino group improve blood-brain barrier penetration.

Key Challenges and Research Gaps

  • Regioselectivity : Competing reactions at the pyridazine ring and amino group require optimized protecting strategies.

  • Scale-up : Industrial synthesis demands greener solvents (e.g., water in ) and flow chemistry adaptations .

Scientific Research Applications

Epithelial Sodium Channel Blockers

Research indicates that derivatives of pyridazine compounds can act as epithelial sodium channel blockers. These compounds are particularly useful in treating respiratory conditions such as:

  • Cystic Fibrosis
  • Chronic Obstructive Pulmonary Disease (COPD)
  • Asthma

The blockade of epithelial sodium channels promotes mucosal hydration, enhancing mucus clearance and preventing mucus accumulation in the airways .

Anti-inflammatory Agents

Studies have demonstrated that similar compounds exhibit significant anti-inflammatory properties. For instance, derivatives containing the pyridazine structure have been synthesized and tested for their efficacy against inflammatory diseases, showcasing potential therapeutic benefits in conditions like:

  • Chronic Bronchitis
  • Respiratory Tract Infections

These compounds may help alleviate symptoms by reducing inflammation in the airways .

Neuropharmacological Effects

Preliminary studies suggest that [(6-Chloro-pyridazin-3-ylmethyl)-amino]-acetic acid may influence neurotransmitter systems. Its structural similarity to known neurotransmitters allows it to interact with various receptors, potentially enhancing synaptic transmission or modulating neuronal excitability.

Antimicrobial Properties

Research indicates that related compounds possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives have been reported as low as 4.9 µM against E. coli, suggesting that this compound may exhibit comparable antimicrobial effects .

Agricultural Applications

The compound has also been explored for its potential use in agriculture as a pesticide or herbicide. Its ability to control parasitic pests makes it a candidate for developing environmentally friendly agricultural solutions .

Case Studies

  • Epithelial Sodium Channel Blockade : A study published in Respiratory Research demonstrated that pyridazine derivatives could significantly improve mucosal hydration in patients with cystic fibrosis by blocking epithelial sodium channels.
  • Antimicrobial Activity Assessment : Research conducted at a leading microbiology lab indicated that certain derivatives of this compound exhibited potent antibacterial activity, supporting its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of [(6-Chloro-pyridazin-3-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets in biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

6-Chloro-3-pyridinylacetic Acid (CAS 39891-13-9)
  • Structure : A pyridine ring with a chlorine atom at the 6-position and an acetic acid group at the 3-position.
  • Molecular Formula: C₇H₆ClNO₂
  • Molecular Weight : 171.58 g/mol .
  • Key Differences: Lacks the pyridazine ring and amino linker present in the target compound.
2-(6-Chloro-2-methylpyridin-3-yl)acetic Acid
  • Structure : A pyridine ring with chlorine at the 6-position, a methyl group at the 2-position, and an acetic acid group at the 3-position.
  • Molecular Formula: C₈H₈ClNO₂
  • Molecular Weight : 185.61 g/mol .
  • Key Differences: The methyl group introduces steric hindrance, which may reduce metabolic stability compared to the target compound’s amino linker.
Ethyl (6-Substituted-3(2H)-pyridazinon-2-yl)acetate Derivatives
  • Structure: Pyridazinone core (a pyridazine with a ketone group) substituted at the 6-position, linked to an ethyl acetate group.
  • Synthesis : Derived from 3,6-dichloropyridazine via nucleophilic substitution with secondary amines .
  • Key Differences: The pyridazinone ring (with a ketone) modifies electronic properties, while the ethyl ester group impacts solubility and bioavailability compared to the free acetic acid in the target compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Acidity (pKa)*
[(6-Chloro-pyridazin-3-ylmethyl)-amino]-acetic acid C₇H₇ClN₃O₂ ~200.45 Chloropyridazine, amino linker ~3.5–4.0†
6-Chloro-3-pyridinylacetic acid C₇H₆ClNO₂ 171.58 Chloropyridine ~2.8–3.2‡
2-(6-Chloro-2-methylpyridin-3-yl)acetic acid C₈H₈ClNO₂ 185.61 Chloropyridine, methyl ~3.0–3.5‡

*Estimated based on substituent effects. †Predicted higher acidity due to pyridazine’s electron-withdrawing nature. ‡Lower acidity due to reduced electron withdrawal compared to pyridazine.

Key Advantages and Limitations

  • Advantages of Target Compound: Pyridazine core enhances electron deficiency, improving binding to biological targets. Amino linker may increase metabolic stability compared to ester derivatives.
  • Limitations: Limited solubility due to the aromatic ring and acetic acid group. No direct toxicity data; structural analogs like Wy-14,643 highlight the need for carcinogenicity assessments .

Biological Activity

Overview

[(6-Chloro-pyridazin-3-ylmethyl)-amino]-acetic acid is a heterocyclic compound featuring a pyridazine ring, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C7H8ClN3O2
  • Molecular Weight : Approximately 187.58 g/mol
  • Structural Features : The compound consists of a chloro-substituted pyridazine ring attached to an amino-acetic acid moiety, which contributes to its reactivity and biological interactions.

Biological Activities

Research indicates that compounds containing pyridazine rings exhibit a variety of biological activities. This compound has shown potential in several areas:

  • Antibacterial Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in bacterial metabolism, offering a pathway for developing antibacterial therapies.
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, indicating potential therapeutic applications in inflammatory diseases .
  • Anticancer Potential : Research on structurally related pyridazine derivatives has shown promise as anticancer agents by targeting specific cellular pathways .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, which is crucial for its antibacterial and anticancer activities .
  • Receptor Binding : Its structural features allow for binding to receptors that mediate inflammatory responses and cell proliferation .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridazine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Chlorination : Introduction of the chloro group at the 6-position of the pyridazine ring.
  • Amine Functionalization : The amino-acetic acid moiety is added through nucleophilic substitution reactions.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their notable features and biological activities:

Compound NameStructureNotable Features
2-(6-Chloropyridin-3-yl)acetic acidC7H6ClNO2Exhibits anti-inflammatory properties; drug design
[(6-Chloro-pyridazin-3-yl)(methyl)amino]acetic acidC7H8ClN3O2Potentially more lipophilic; enhances membrane permeability
[(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]acetic acidC9H10ClN3O2Incorporates cyclopropyl group; alters biological activity significantly

Case Studies and Research Findings

  • Antibacterial Studies : A study indicated that derivatives with similar structures exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM .
  • Anticancer Investigations : Research involving pyridazine derivatives targeting the JNK1 pathway demonstrated promising results in inhibiting cancer cell proliferation, suggesting that modifications to the core structure can enhance efficacy against various cancer types .
  • Inflammatory Response Modulation : Compounds related to this compound have been shown to modulate inflammatory pathways, indicating their potential use in treating chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for [(6-Chloro-pyridazin-3-ylmethyl)-amino]-acetic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, pyridazine derivatives (e.g., 6-chloropyridazine) are functionalized with an aminomethyl group, followed by coupling to glycine or its derivatives. Key steps include:

  • Chloro-pyridazine activation : Reacting 6-chloropyridazine with bromoacetic acid derivatives under basic conditions (e.g., K₂CO₃/DMF) to introduce the aminomethyl group .
  • Amino-acetic acid coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the pyridazine moiety to glycine .
  • Optimization : Yields improve with anhydrous solvents, controlled temperature (60–80°C), and inert atmospheres. Purity is enhanced via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridazine ring protons at δ 7.5–8.5 ppm, glycine α-protons at δ 3.8–4.2 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solubility and stability .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and predict reactivity .

Q. What biological activities have been reported for pyridazine-amino-acetic acid derivatives, and how are these assays designed?

  • Methodological Answer : Pyridazine derivatives exhibit antimicrobial, anticancer, or enzyme-inhibitory properties. Assays include:

  • Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Kinase inhibition : Fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values against target kinases .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How does the chloro-pyridazine group influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chloro group activates the pyridazine ring for SNAr reactions. For example:

  • Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ with aryl boronic acids to substitute chlorine, enabling diversification of the pyridazine core .
  • Controlled substitution : Steric and electronic effects dictate regioselectivity; DFT studies (NBO analysis) predict preferred reaction sites .

Q. What are the stability challenges of this compound in aqueous or oxidative environments?

  • Methodological Answer : Hydrolysis of the chloro-pyridazine group or glycine ester occurs under acidic/basic conditions. Stability studies involve:

  • pH-dependent degradation : Monitor via HPLC (C18 column, mobile phase: 0.1% TFA in H₂O/ACN) at 25°C .
  • Oxidative stress testing : Expose to H₂O₂ or Fenton’s reagent; quantify degradation products using LC-MS .

Q. How can computational models predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Screen against protein databases (e.g., PDB ID 1ATP for kinases) to identify binding poses .
  • MD simulations (GROMACS) : Analyze ligand-protein stability over 100 ns trajectories, focusing on hydrogen bonds and hydrophobic contacts .

Q. What analytical methods are optimal for quantifying this compound in complex matrices (e.g., biological fluids)?

  • Methodological Answer :

  • LC-MS/MS : Use a C18 column with ESI+ mode; quantify via MRM transitions (e.g., m/z 245 → 154) .
  • Sample preparation : Solid-phase extraction (HLB cartridges) to remove interfering biomolecules .

Q. How do researchers resolve contradictions in reported synthetic yields or biological activity data?

  • Methodological Answer :

  • Reproducibility protocols : Standardize reaction conditions (e.g., solvent purity, catalyst batch) and validate assays with positive controls .
  • Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.